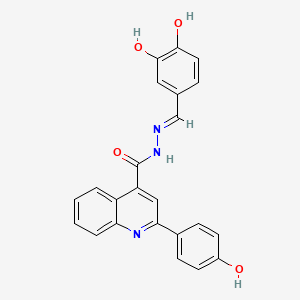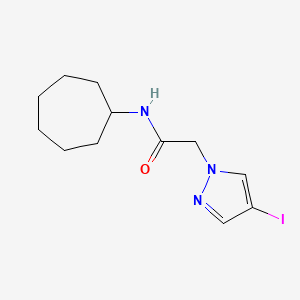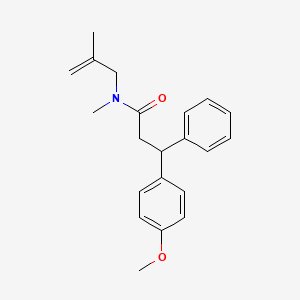
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as DHBCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHBCQ belongs to the class of hydrazide derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders such as melasma. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This makes this compound a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the mechanisms by which it exerts its antitumor activity. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases including cancer and neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, making it an attractive compound for further study. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the study of N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is the study of the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through a simple condensation reaction between 3,4-dihydroxybenzaldehyde and 4-hydroxyphenyl-2-quinolinecarboxylic acid hydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol, in the presence of a catalyst such as acetic acid or hydrochloric acid. After the reaction is complete, the product is purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. This compound has also been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(4-hydroxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-16-8-6-15(7-9-16)20-12-18(17-3-1-2-4-19(17)25-20)23(30)26-24-13-14-5-10-21(28)22(29)11-14/h1-13,27-29H,(H,26,30)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGUKCHDDBZRV-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)N/N=C/C4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)

![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)


![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)